molecular formula C18H14F9N3 B11471657 (6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile

(6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11471657
M. Wt: 443.3 g/mol
InChI Key: LWAINBSECASKDV-QLKAYGNNSA-N
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Description

(6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups but lacking the complex structure and multiple trifluoromethyl groups.

    Disilanes: Organosilicon compounds with unique electronic properties, but different structural characteristics.

Uniqueness

What sets (6E)-2-amino-6-ethylidene-5-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile apart is its multiple trifluoromethyl groups and complex structure, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C18H14F9N3

Molecular Weight

443.3 g/mol

IUPAC Name

(2E)-6-amino-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C18H14F9N3/c1-3-13-9(2)15(17(22,23)24,18(25,26)27)12(8-28)14(29)30(13)11-6-4-10(5-7-11)16(19,20)21/h3-7,9H,29H2,1-2H3/b13-3+

InChI Key

LWAINBSECASKDV-QLKAYGNNSA-N

Isomeric SMILES

C/C=C/1\C(C(C(=C(N1C2=CC=C(C=C2)C(F)(F)F)N)C#N)(C(F)(F)F)C(F)(F)F)C

Canonical SMILES

CC=C1C(C(C(=C(N1C2=CC=C(C=C2)C(F)(F)F)N)C#N)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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